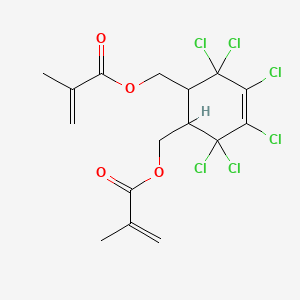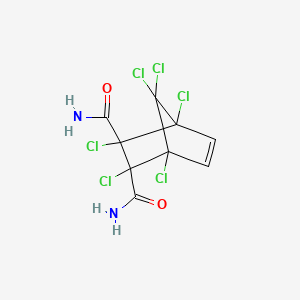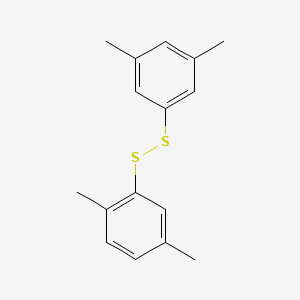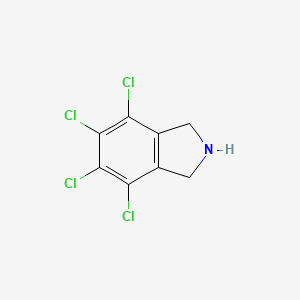
4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole is a heterocyclic compound characterized by the presence of chlorine atoms at positions 4, 5, 6, and 7 on the isoindole ring
Méthodes De Préparation
The synthesis of 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with suitable amines under specific conditions. One common method includes refluxing the anhydride with 2-aminoimidazole in acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroisoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Applications De Recherche Scientifique
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole has several scientific research applications:
Mécanisme D'action
The mechanism by which 4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrachloro-2,3-dihydro-1H-isoindole can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione: This compound has similar chlorine substitutions but includes a hydroxy group, which can alter its reactivity and applications.
4,5,6,7-Tetrafluoro-2,3-dihydro-1H-isoindole:
The uniqueness of this compound lies in its specific chlorine substitutions, which confer distinct reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5Cl4N |
|---|---|
Poids moléculaire |
256.9 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H5Cl4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h13H,1-2H2 |
Clé InChI |
GIWAOIJOGCCAFF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



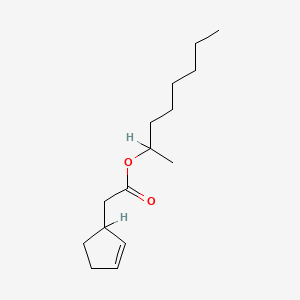
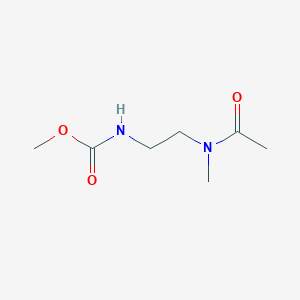
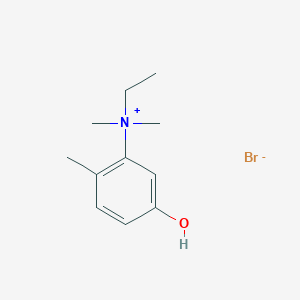
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
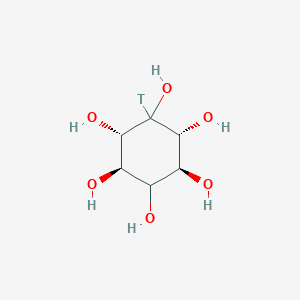


![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
